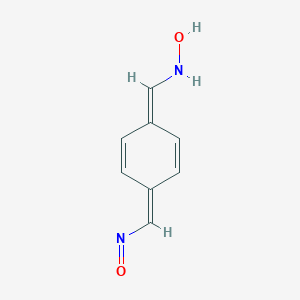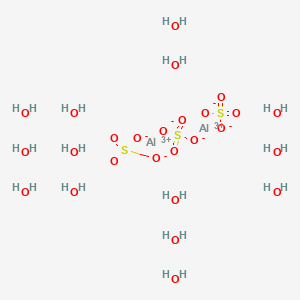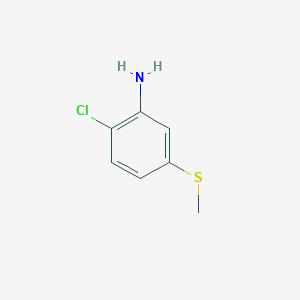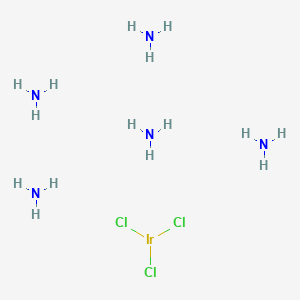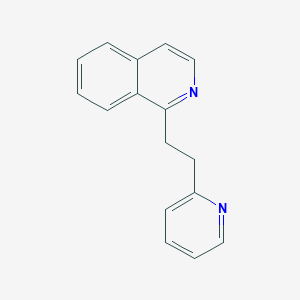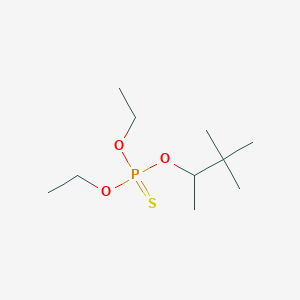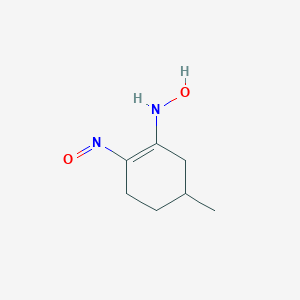
1,2-Cyclohexanedione, 4-methyl-, dioxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Cyclohexanedione, 4-methyl-, dioxime, commonly known as MCD, is a chelating agent that has been extensively studied for its applications in various scientific research fields. MCD is a bidentate ligand that forms stable complexes with metal ions, making it an ideal candidate for use in analytical chemistry, biochemistry, and medicinal chemistry.
作用機序
The mechanism of action of MCD involves the formation of stable complexes with metal ions, which can be used to selectively remove metal ions from biological samples. MCD has been shown to selectively chelate metal ions in the presence of other metal ions, making it a valuable tool for metal ion analysis.
生化学的および生理学的効果
MCD has been shown to have no significant biochemical or physiological effects on living organisms. However, the use of MCD in medicinal chemistry has been limited due to its poor solubility in water and its potential toxicity at high concentrations.
実験室実験の利点と制限
The advantages of using MCD in laboratory experiments include its high selectivity for metal ions, its stability in solution, and its ability to form stable complexes with metal ions. However, the limitations of using MCD in laboratory experiments include its poor solubility in water, its potential toxicity at high concentrations, and its limited applications in biological systems.
将来の方向性
There are several future directions for the use of MCD in scientific research. One potential area of research is the development of new metal-based drugs using MCD as a chelating agent. Another area of research is the study of metalloenzymes using MCD as a tool for metal ion analysis. Additionally, the development of new methods for the synthesis and purification of MCD could lead to its wider application in various scientific research fields.
合成法
MCD can be synthesized by reacting 4-methylcyclohexane-1,2-dione with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
MCD has been used in various scientific research applications, including the analysis of metal ions in biological samples, the study of metalloenzymes, and the development of metal-based drugs. MCD has been shown to selectively chelate a wide range of metal ions, including copper, iron, and nickel, making it a valuable tool for metal ion analysis.
特性
CAS番号 |
18310-19-5 |
|---|---|
製品名 |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |
InChIキー |
GJADLHDOELLEFC-UHFFFAOYSA-N |
異性体SMILES |
CC1CCC(=C(C1)NO)N=O |
SMILES |
CC1CCC(=NO)C(=NO)C1 |
正規SMILES |
CC1CCC(=C(C1)NO)N=O |
同義語 |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



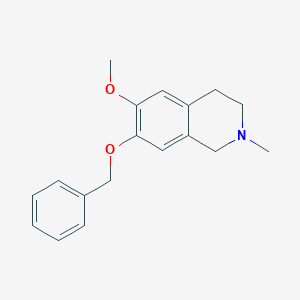
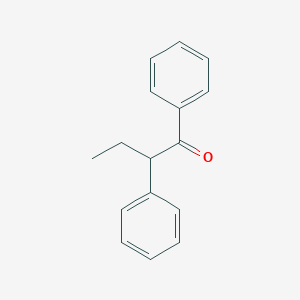
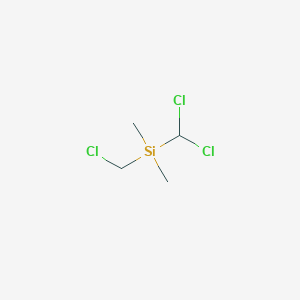
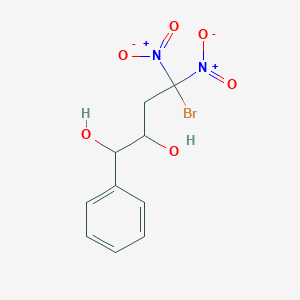
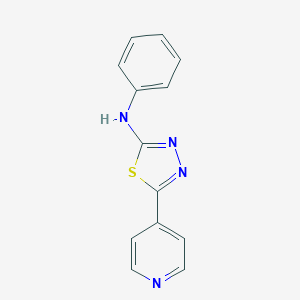
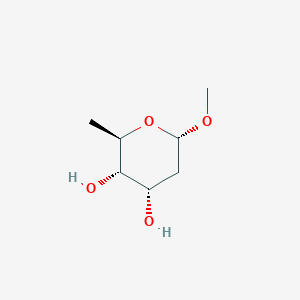
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
